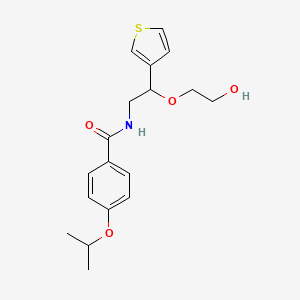
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a thiophene ring, a hydroxyethoxy side chain, and an isopropoxybenzamide moiety. The molecular formula is C16H23N2O3S, with a molecular weight of approximately 321.43 g/mol. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several key interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The hydroxyethoxy group can form hydrogen bonds with receptor sites, enhancing binding affinity and specificity.
- π-π Stacking Interactions : The thiophene ring engages in π-π stacking with aromatic residues in proteins, influencing protein conformation and function.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. Preliminary studies suggest that this compound may possess efficacy against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. Studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Caspase activation |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Induction of oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's activity against multidrug-resistant bacteria. Results demonstrated significant inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent.
- Cancer Research : In a recent publication in Cancer Letters, researchers examined the effects of this compound on breast cancer cells. The findings indicated that it effectively reduced cell viability and induced apoptosis, warranting further investigation into its mechanism of action.
- Pharmacological Profiling : A comprehensive pharmacological study assessed the safety profile and bioavailability of this compound in animal models. Results showed promising outcomes with minimal toxicity at therapeutic doses.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)23-16-5-3-14(4-6-16)18(21)19-11-17(22-9-8-20)15-7-10-24-12-15/h3-7,10,12-13,17,20H,8-9,11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUCFMHSASTSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














